N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
描述
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework combining indoline, piperidine, and morpholine moieties. The indoline and piperidine groups may confer CNS activity, while the morpholinoethyl side chain could influence solubility and metabolic stability .
属性
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3/c1-27-11-7-20-17-19(5-6-21(20)27)22(29-9-3-2-4-10-29)18-26-24(31)23(30)25-8-12-28-13-15-32-16-14-28/h5-6,17,22H,2-4,7-16,18H2,1H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLXKYJGPUOAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural and Functional Analogues
The following table summarizes key oxalamide derivatives and their properties:
Pharmacological and Toxicological Profiles
- S336: Exhibits rapid metabolism in rat hepatocytes without amide hydrolysis, indicating hepatic clearance predominance. Widely approved for food applications due to low toxicity (NOEL: 100 mg/kg) .
- BNM-III-170: Demonstrated efficacy in enhancing vaccine responses against immunodeficiency viruses, with synthesis protocols validated via spectroscopic data .
- Its dioxopiperidin moiety may enhance binding to E3 ubiquitin ligases .
- Target Compound: While direct data are lacking, the morpholinoethyl group likely improves solubility compared to S336, and the indoline core may mimic neurotransmitter scaffolds, suggesting CNS applicability.
Metabolic and Regulatory Considerations
- Metabolism :
- S336 and related oxalamides undergo oxidative metabolism of aromatic/alkyl side chains without amide bond cleavage, as shown in rat hepatocyte studies .
- The target compound’s piperidine and morpholine groups may undergo N-oxidation or ring-opening, but its indoline moiety could slow degradation compared to simpler analogs .
- Regulatory Status :
常见问题
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the condensation of 1-methylindolin-5-amine with an oxalyl chloride intermediate. Key steps include:
- Amide bond formation using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the indolinyl-piperidinyl subunit to the oxalamide backbone .
- Morpholinoethyl group introduction via nucleophilic substitution or reductive amination .
Optimization strategies: - Use of anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis .
- Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to oxalyl chloride) to minimize byproducts .
Basic: Which spectroscopic and chromatographic methods confirm structural integrity and purity?
Answer:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies key functional groups (e.g., indolinyl protons at δ 6.8–7.2 ppm and morpholinoethyl signals at δ 3.5–3.7 ppm) .
- LC-MS validates molecular weight (expected [M+H]+ ~550–600 Da) and detects impurities .
- HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Advanced: How can contradictory bioactivity data in enzymatic vs. cell-based assays be resolved?
Answer:
Contradictions may arise from assay conditions (e.g., pH, co-factors) or off-target effects. Mitigation strategies:
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic assays .
- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions (e.g., replacing morpholinoethyl with piperazinyl groups) .
- Dose-response curves across multiple cell lines to rule out cytotoxicity artifacts .
Advanced: How to address regioselectivity challenges in synthesizing the indolinyl-piperidinyl subunit?
Answer:
Regioselectivity issues occur during alkylation of the indolinyl nitrogen. Solutions include:
- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific sites .
- Protecting groups : Temporarily block reactive amines with Boc (tert-butoxycarbonyl) to direct coupling .
- Computational modeling : DFT calculations predict favorable reaction pathways (e.g., Gibbs free energy differences <2 kcal/mol) .
Basic: What in vitro assays evaluate kinase inhibition potential?
Answer:
- Kinase-Glo™ Luminescent Assay : Measures ATP depletion in recombinant kinases (e.g., EGFR, BRAF) at 10–100 μM compound concentrations .
- Western blotting : Detects phosphorylation inhibition of downstream targets (e.g., ERK1/2 in A549 cells) .
- Cellular thermal shift assay (CETSA) : Confirms target engagement by monitoring protein stability shifts .
Advanced: How do substituent modifications impact binding affinity?
Answer:
- Morpholinoethyl → Piperazinyl : Increases solubility but may reduce blood-brain barrier penetration (logP decreases by ~0.5) .
- Piperidinyl → Pyrrolidinyl : Alters ring strain, enhancing conformational flexibility for tighter binding (e.g., ΔΔG = −1.2 kcal/mol in docking studies) .
- Methylindolinyl → Chloroindolinyl : Improves hydrophobic interactions in kinase ATP pockets (IC50 reduction from 1.2 μM to 0.3 μM) .
Advanced: What computational methods predict conformational stability and target interactions?
Answer:
- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- Docking software (AutoDock Vina, Glide) : Screen against homology models of understudied targets (e.g., TRK kinases) .
- QM/MM hybrid methods : Calculate binding energies for transition states in enzyme inhibition .
Basic: Optimal solvent systems and purification techniques?
Answer:
- Solubility : Use DMSO for stock solutions (50 mM), avoiding aqueous buffers with pH <5 to prevent precipitation .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (0.1% TFA modifier) .
- Crystallization : Ethanol/water (7:3 v/v) yields single crystals for X-ray diffraction .
Advanced: How to validate the proposed anticancer mechanism?
Answer:
- CRISPR/Cas9 knockouts : Delete putative targets (e.g., EGFR) in cell lines to confirm on-target apoptosis .
- Metabolic profiling : LC-MS/MS quantifies downstream metabolites (e.g., ATP/ADP ratios) after treatment .
- In vivo xenografts : Evaluate tumor regression in PDX models with daily oral dosing (10 mg/kg) .
Advanced: Experimental designs for assessing metabolic stability?
Answer:
- Hepatic microsome assays : Incubate compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH for 60 min. Monitor parent compound depletion via LC-MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
- Stable isotope tracing : ¹³C-labeled compound tracks metabolic pathways in hepatocytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
